molecular formula C22H19ClN2O5S B2861016 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 922089-64-3

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide

Katalognummer: B2861016
CAS-Nummer: 922089-64-3
Molekulargewicht: 458.91
InChI-Schlüssel: SHTMKSHNOQREOP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethyl-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C22H19ClN2O5S and its molecular weight is 458.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibition

A study demonstrated the synthesis of [1,4]oxazepine-based primary sulfonamides, including derivatives structurally related to the specified compound, which exhibited strong inhibition of human carbonic anhydrases. These enzymes are therapeutically relevant, and their inhibitors can be used in the treatment of conditions like glaucoma, epilepsy, and mountain sickness. The primary sulfonamide functionality in these compounds enables the construction of the [1,4]oxazepine ring and acts as a prosthetic group binding to the enzyme's active zinc site (Sapegin et al., 2018).

Antimicrobial and Antiproliferative Activity

Research into quinazoline derivatives, which share a sulfonamide group similar to the specified compound, explored their pharmacological profile, revealing significant antimicrobial and antihypertensive activities. Such compounds could serve as a foundation for developing hybrid molecules with dual therapeutic actions, addressing the need for novel treatments in various diseases (Rahman et al., 2014).

Anticancer Potential

The synthesis and evaluation of aminothiazole-paeonol derivatives, including compounds related to the specified sulfonamide, have shown high anticancer potential, especially against human gastric adenocarcinoma (AGS cells) and human colorectal adenocarcinoma (HT-29 cells). These findings suggest the utility of such compounds in developing new anticancer agents (Tsai et al., 2016).

Synthetic Methodologies

Advancements in synthetic methodologies have enabled the construction of dibenzo[b,f][1,4]oxazepine (DBO) derivatives, including those with the specified sulfonamide structure. These compounds possess diverse pharmacological activities, with significant implications for treating central nervous system disorders. Innovative synthetic approaches offer efficient routes to these structurally complex molecules, facilitating their exploration for pharmaceutical applications (Zaware & Ohlmeyer, 2015).

Eigenschaften

IUPAC Name

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O5S/c1-3-13-4-7-20(29-2)21(10-13)31(27,28)25-15-6-9-18-16(12-15)22(26)24-17-11-14(23)5-8-19(17)30-18/h4-12,25H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHTMKSHNOQREOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)Cl)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.